![molecular formula C13H11F4N3S B2562836 N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-02-8](/img/structure/B2562836.png)
N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine
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Description
N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is an organic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyrimidinamines, which are compounds with a central five-membered ring containing two nitrogen atoms at opposite positions. This compound is of interest due to its unique properties, including its low toxicity and its ability to act as an inhibitor for certain enzymes.
Scientific Research Applications
- Mechanistic studies have highlighted interactions with key enzymes or receptors involved in cancer progression, making it a promising candidate for further drug development .
- Researchers have synthesized derivatives of this compound to enhance drug properties, such as solubility, half-life, and tissue distribution .
Anticancer Agents
Fluorine-Containing Pharmaceuticals
Organic Synthesis and Catalysis
properties
IUPAC Name |
N-ethyl-4-(4-fluorophenyl)sulfanyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3S/c1-2-18-12-19-10(13(15,16)17)7-11(20-12)21-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVYJRQSBKJRBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)SC2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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